molecular formula C7H6F2S B13866658 2,5-Difluorothioanisole

2,5-Difluorothioanisole

Cat. No.: B13866658
M. Wt: 160.19 g/mol
InChI Key: YTCRYPBRWJUWCR-UHFFFAOYSA-N
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Description

2,5-Difluorothioanisole is an organic compound with the molecular formula C7H6F2S. It is a derivative of thioanisole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorothioanisole typically involves the fluorination of thioanisole derivatives. One common method is the reaction of 2,5-difluorobromobenzene with sodium thiomethoxide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorothioanisole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,5-Difluorothioanisole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorothioanisole
  • 4-Fluorothioanisole
  • 2,5-Difluoroanisole

Comparison

2,5-Difluorothioanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This substitution pattern can lead to different chemical and physical properties compared to other fluorinated thioanisoles. For instance, the presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to mono-fluorinated analogs .

Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

1,4-difluoro-2-methylsulfanylbenzene

InChI

InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

YTCRYPBRWJUWCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)F

Origin of Product

United States

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